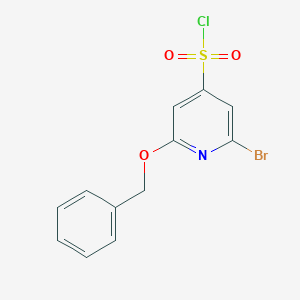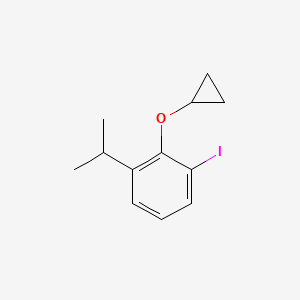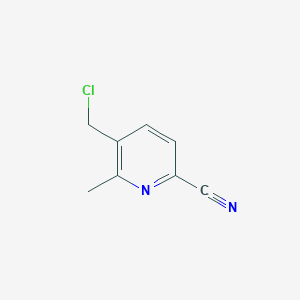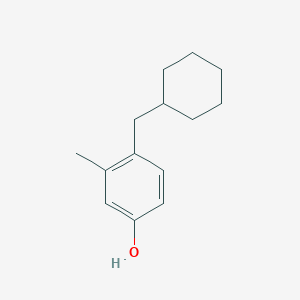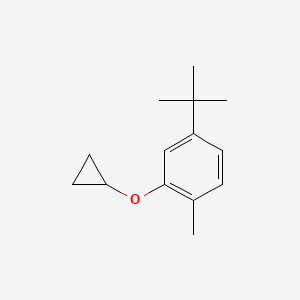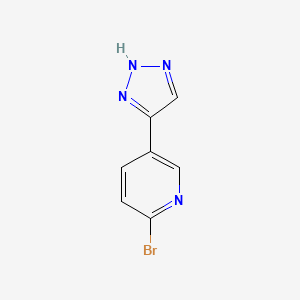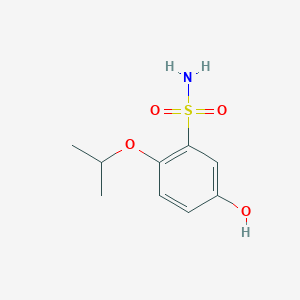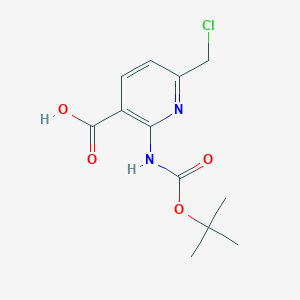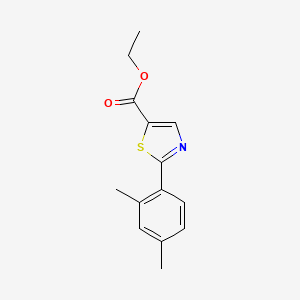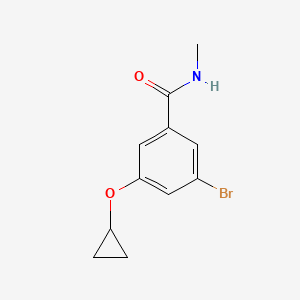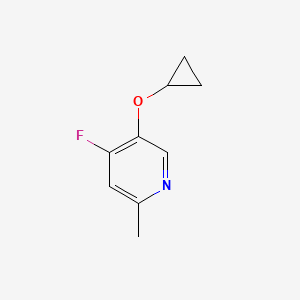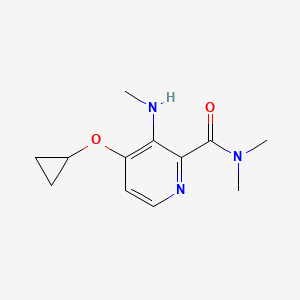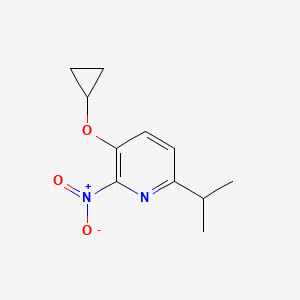
3-Cyclopropoxy-6-isopropyl-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropoxy-6-isopropyl-2-nitropyridine: is an organic compound with the molecular formula C11H14N2O3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, an isopropyl group at the sixth position, and a nitro group at the second position on the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and substitution reactions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the second position makes the pyridine ring electron-deficient, facilitating nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
科学研究应用
3-Cyclopropoxy-6-isopropyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Nitropyridine: The nitro group is positioned differently, affecting the compound’s reactivity and interactions.
6-Isopropylpyridine: Lacks the nitro and cyclopropoxy groups, resulting in different chemical properties and applications.
Uniqueness: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-cyclopropyloxy-2-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-6-10(16-8-3-4-8)11(12-9)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI 键 |
GKJKKVOMWRIBOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


